molecular formula C18H14O2S B14654650 2-Propen-1-one, 3,3'-thiobis[1-phenyl- CAS No. 41009-56-7

2-Propen-1-one, 3,3'-thiobis[1-phenyl-

Cat. No.: B14654650
CAS No.: 41009-56-7
M. Wt: 294.4 g/mol
InChI Key: NSBJBEHHGKXENY-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3,3’-thiobis[1-phenyl-] is an organic compound characterized by the presence of a thiobis group linking two phenyl rings through a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] typically involves the Claisen-Schmidt condensation reaction. This reaction condenses an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction is carried out at room temperature, and the product is isolated through solvent evaporation and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propen-1-one, 3,3’-thiobis[1-phenyl-] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] involves its interaction with molecular targets through its reactive carbonyl and thiobis groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Uniqueness: 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] is unique due to the presence of the thiobis group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications.

Properties

CAS No.

41009-56-7

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

3-(3-oxo-3-phenylprop-1-enyl)sulfanyl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C18H14O2S/c19-17(15-7-3-1-4-8-15)11-13-21-14-12-18(20)16-9-5-2-6-10-16/h1-14H

InChI Key

NSBJBEHHGKXENY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CSC=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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